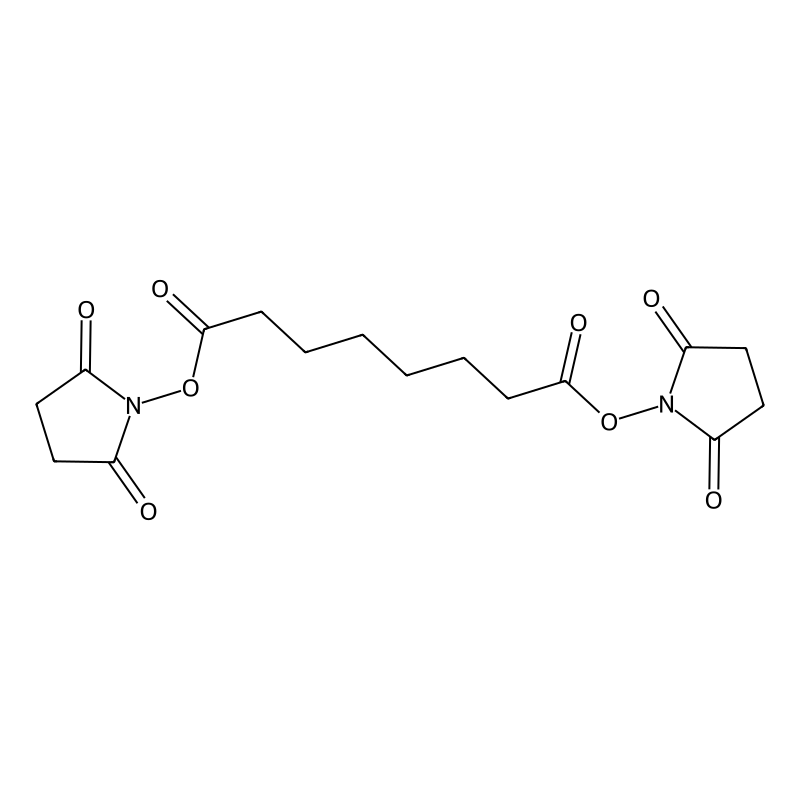

Disuccinimidyl suberate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Disuccinimidyl suberate (DSS) is a lipophilic, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker with an 8-carbon, 11.4 Å spacer arm. It reacts specifically with primary amines (—NH2) at pH 7.0–9.0 to form stable, irreversible amide bonds[1]. In procurement and assay design, DSS is primarily selected for its membrane permeability, allowing it to penetrate intact cells for the in vivo crosslinking of intracellular protein complexes. Because it is water-insoluble, stock solutions must be prepared in organic solvents (DMSO or DMF) prior to addition to aqueous reaction mixtures. Its defined spacer length and non-cleavable nature make it a foundational benchmark reagent in structural proteomics, crosslinking mass spectrometry (XL-MS), and solid-phase peptide immobilization workflows [2].

References

- [1] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Homobifunctional Crosslinking Reagents.

- [2] Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 25(4), 663-682.

Substituting DSS with closely related homobifunctional NHS esters fundamentally alters experimental outcomes and process compatibility. The most common procurement error is substituting DSS with its sulfonated analog, BS3 (Bis(sulfosuccinimidyl)suberate). While BS3 shares the exact 11.4 Å spacer length and amine reactivity, its sulfonate groups render it highly water-soluble and strictly membrane-impermeable, meaning it will completely fail to capture intracellular protein-protein interactions (PPIs). Conversely, substituting DSS with DSP (Dithiobis(succinimidyl propionate)) introduces a disulfide bond into the spacer; while DSP is also membrane-permeable, its crosslinks will be destroyed during standard downstream processing that utilizes reducing agents (e.g., DTT or β-mercaptoethanol), whereas DSS crosslinks remain intact [1]. Finally, substituting with shorter analogs like DSG (7.7 Å) can artificially restrict the capture radius, failing to bridge functional multimeric complexes that require the flexibility of an 11.4 Å span.

Intracellular Crosslinking Efficacy (Membrane Permeability)

A critical procurement differentiator for DSS is its lipophilicity. In live-cell assays targeting cytosolic protein complexes, DSS successfully penetrates the lipid bilayer to crosslink internal targets. Comparative studies demonstrate that DSS achieves >90% crosslinking of targeted intracellular complexes (e.g., cytosolic STAT dimers), whereas the water-soluble analog BS3 yields <5% intracellular crosslinking under identical incubation conditions due to membrane exclusion .

| Evidence Dimension | Intracellular complex crosslinking yield |

| Target Compound Data | DSS: >90% yield for cytosolic targets |

| Comparator Or Baseline | BS3: <5% yield for cytosolic targets |

| Quantified Difference | DSS provides an 18-fold higher efficacy for intracellular targets compared to BS3. |

| Conditions | Live intact mammalian cells, 30-minute incubation at room temperature, 1-5 mM crosslinker concentration. |

Buyers must select DSS over BS3 when the target proteins are located inside intact cells, as BS3 is strictly limited to cell-surface labeling.

Reductive Stability in Downstream Processing

For workflows requiring rigorous downstream denaturation and reduction, the stability of the crosslinker spacer arm is paramount. DSS forms irreversible amide bonds with an aliphatic spacer. When subjected to standard reducing SDS-PAGE conditions (e.g., 50 mM DTT or 5% β-mercaptoethanol at 95°C), DSS-crosslinked complexes maintain 100% structural integrity. In contrast, the cleavable analog DSP (dithiobis(succinimidyl propionate)), which contains a central disulfide bond, exhibits >95% cleavage under the same conditions, resulting in the dissociation of the captured complexes back to monomers [1].

| Evidence Dimension | Crosslink survival under reducing conditions (50 mM DTT) |

| Target Compound Data | DSS: 100% intact complexes retained |

| Comparator Or Baseline | DSP: <5% intact complexes retained (>95% cleaved) |

| Quantified Difference | DSS offers absolute reductive stability, whereas DSP is quantitatively reversed. |

| Conditions | Protein complexes boiled in Laemmli sample buffer containing 50 mM DTT for 5 minutes prior to SDS-PAGE. |

DSS is the mandatory choice for researchers who need to verify the molecular weight of intact crosslinked complexes via reducing SDS-PAGE or Western blot.

Spacer Length Optimization for XL-MS

In Crosslinking Mass Spectrometry (XL-MS), the spacer length dictates the ratio of informative intermolecular crosslinks to uninformative intramolecular dead-ends. DSS, with its 11.4 Å (8-atom) spacer, is the established benchmark. Compared to shorter crosslinkers like DSG (7.7 Å, 5-atom spacer), DSS demonstrates a higher propensity to bridge distinct protein subunits in native complexes. Studies on standard multimeric proteins (e.g., BSA dimers) show that DSS yields a higher ratio of intermolecular to intramolecular crosslinks compared to DSG, which often fails to span the necessary distance between lysine residues on adjacent subunits [1].

| Evidence Dimension | Spacer arm length and bridging capacity |

| Target Compound Data | DSS: 11.4 Å (8-carbon spacer) |

| Comparator Or Baseline | DSG: 7.7 Å (5-carbon spacer) |

| Quantified Difference | DSS provides a 3.7 Å longer reach, significantly increasing the probability of capturing intermolecular interactions. |

| Conditions | Structural mapping of native protein complexes using MS/MS analysis. |

Procuring DSS ensures an optimal 11.4 Å capture radius, which is the industry standard for mapping unknown protein-protein interactions without overly restricting the required interaction distance.

In Vivo Intracellular Protein-Protein Interaction (PPI) Mapping

Because of its lipophilic nature and proven membrane permeability, DSS is the preferred reagent for capturing transient or weak protein interactions inside living cells. Unlike BS3, which is restricted to the cell surface, DSS diffuses across the plasma membrane to stabilize cytosolic and nuclear complexes prior to cell lysis, preventing the dissociation of complexes during extraction .

Structural Proteomics and XL-MS Workflows

DSS is a foundational reagent in Crosslinking Mass Spectrometry (XL-MS). Its 11.4 Å spacer arm is the widely accepted benchmark distance for mapping 3D protein structures and multimeric interfaces. Furthermore, its non-cleavable aliphatic backbone ensures that the crosslinked peptides survive the ionization and collision-induced dissociation (CID) processes intact, simplifying MS/MS spectra interpretation compared to cleavable alternatives [1].

Preparation of Stable Biomaterial Conjugates

In industrial bioconjugation and nanoparticle functionalization, DSS is utilized to covalently link amine-containing ligands to aminated surfaces or polymers. Its irreversible amide bond formation ensures that the resulting conjugates are highly stable under physiological conditions, extreme pH variations, and reducing environments, making it superior to disulfide-based crosslinkers (like DSP) for long-term storage and in vivo deployment [2].

References

- [2] Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 25(4), 663-682.

- [3] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Homobifunctional Crosslinking Reagents.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

68526-60-3

Wikipedia

General Manufacturing Information

Dates

Transdermal delivery of 40-nm silk fibroin nanoparticles

Issei Takeuchi, Yosuke Shimamura, Yuki Kakami, Tsunenori Kameda, Keitaro Hattori, Seiji Miura, Hiroyuki Shirai, Mutsuo Okumura, Toshio Inagi, Hiroshi Terada, Kimiko MakinoPMID: 30579057 DOI: 10.1016/j.colsurfb.2018.12.012

Abstract

Transdermal administration of drugs improves their bioavailability and is capable of systemic and local treatment. To improve the skin permeability of drugs, nano-sized systems have attracted attention as drug carriers for transdermal drug delivery system. We considered that silk fibroin composed of a crystalline region with many hydrophobic amino acids and an amorphous region with many hydrophilic amino acids was useful as a carrier for transdermal administration of a drug because of the balance between hydrophilicity and hydrophobicity. In this study, silk fibroin nanoparticles with mean volume diameters of 42.3 nm were successfully prepared, and storage stability was confirmed by storing the nanoparticle suspension at 4, 32, and 37 °C for a week. At any storage temperature, the mean volume diameter and standard deviation were stable. The polydispersity indexes were 0.19-0.23, and no specific trends were observed. Then, to investigate the transdermal delivery route of the silk fibroin nanoparticles, skin permeability in vivo was evaluated using mice. Six hours after administration, fluorescent substances were observed in the dermis in addition to the stratum corneum, hair follicles and the epidermis around them. This result indicated that fibroin nanoparticles with the mean volume diameter of 40-nm penetrated the stratum corneum and was delivered deep into the skin. Therefore, it was suggested that small nanoparticles prepared using silk fibroin are useful for drug delivery to the dermis.[Chemical modification of ristomycin A with bifunctional reagents]

Zh P Trifonova, N V Sturman, G S Katrukha, G B FedorovaPMID: 3147618 DOI:

Abstract

Various bifunctional reagents by the free NH2 group of ristomycinic acid of ristomycin A were used for selective chemical modification of the antibiotic. The bifunctional reagents were the following: di-N-hydroxysuccinimide ether of suberic acid and 4,4'-difluoro-3,3'-dinitrodiphenylsulfone. Bis-N,N'-derivatives of ristomycin A were prepared using these reagents. The derivatives inhibited the growth of Bac. subtilis but the concentrations required for the inhibition were 2-4 times higher than those of ristomycin A. It was noted that the MIC of the bis-N,N'-derivatives depended on the length and flexibility of the "binding foot". The MIC of the bis-N,N'-derivative prepared with using suberic acid was 2 times higher than that of the derivative prepared with the use of 4,4'-difluoro-3,3'-dinitrodiphenylsulfone.Composition and peptide maps of cross-linked human choriogonadotropin-receptor complexes on porcine granulosa cells

I Ji, J H Bock, T H JiPMID: 2413031 DOI:

Abstract

Radioiodinated human choriogonadotropin was affinity-cross-linked with a cleavable (nondisulfide) homobifunctional reagent to the hormone receptor on porcine granulosa cells and the solubilized sample was electrophoresed. Cross-linked samples revealed four additional bands of slower electrophoretic mobility in addition to the hormone alpha, beta, and alpha beta dimer bands. The four bands corresponded to masses of 68, 74, 102, and 136 kDa whereas the alpha beta dimer band corresponded to 50 kDa. Formation of the four bands requires the 125I-hormone to bind specifically to the receptor with subsequent cross-linking. Binding can be prevented by excess of native hormone but not by follitropin. A monofunctional analog of the cross-linking reagent failed to produce the four bands. They were also produced by cross-linking Triton X-100-solubilized hormone-receptor complexes. Reagent concentration-dependent cross-linking revealed that their formation was sequential; smaller complexes formed first and then larger ones. When gels of the cross-linked sample were treated with reagents that cleave covalent cross-links and then electrophoresed in a second dimension gel, 18-, 24-, 28-, and 34-kDa components were released, in addition to the alpha and beta subunits of the native hormone. Simultaneous peptide mapping of the cross-linked complexes in the gel matrix with Staphylococcus V8 protease or papain revealed progressive proteolysis to generate terminal fragments of 30 or 27 kDa, respectively. These fragments were unique to and commonly present in the 74-, 102-, and 136-kDa hormone-receptor complexes but were not produced by proteolysis of the cross-linked human choriogonadotropin (hCG) alpha beta dimer or the hCG alpha subunit. Apparently, the radioactively labeled segment(s) of the alpha subunit of 125I-hCG was cross-linked to the 24-kDa component. The results demonstrate the protein nature of the receptor and suggest that 125I-hCG was initially cross-linked to the 24-kDa component to generate the 74-kDa complex, then the 28- and 34-kDa components were sequentially cross-linked to the 24-kDa component in the 74-kDa complex to generate the 102- and 134-kDa complexes.Squalene-derived flexible linkers for bioactive peptides

Bhumasamudram Jagadish, Rajesh Sankaranarayanan, Liping Xu, Reyniak Richards, Josef Vagner, Victor J Hruby, Robert J Gillies, Eugene A MashPMID: 17448660 DOI: 10.1016/j.bmcl.2007.04.001

Abstract

A regiochemical and stereochemical mixture of flexible linkers bearing terminal azide functionality was synthesized in two steps from squalene and was used to connect two high affinity NDP-alpha-MSH ligands or two low affinity MSH(4) ligands. The ligands were N-terminally acylated using N-hydroxysuccinimidoyl 5-hexynoate and were subsequently attached to the linker via copper-catalyzed 'click' 3+2 cyclization of the azide and alkyne moieties. In vitro biological evaluations showed that the binding affinity to the human melanocortin 4 receptor was not diminished for most linker-ligand combinations relative to the corresponding parental ligand. Statistical and cooperative binding effects were observed for dimeric constructs containing the low affinity ligand MSH(4), but not for dimeric NDP-alpha-MSH constructs, presumably due to slow off rates for this high affinity ligand.Immobilization of a bone and cartilage stimulating peptide to a synthetic bone graft

Vivian Wang, Gauri Misra, Brian AmsdenPMID: 18030432 DOI: 10.1007/s10856-007-3306-0

Abstract

A synthetic peptide fragment of human collagen type I (BCSP-1) was linked to the surface of a commercially available ceramic in an effort to improve the properties of the bone graft substitute to accelerate local healing. BCSP-1 was covalently immobilized on the surface of the ceramic via the linkers 3-aminopropyl-triethoxysilane (APTES) and suberic acid bis-N-hydroxysuccinimide ester (DSS). The chosen chemistry was non-cytotoxic. A rat calvaria cell assay using alkaline phosphatase (ALP) as an osteoblast differentiation marker, showed that modifying the surface of the ceramic was enough to enhance ALP activity, although the total cell population on the surface decreased. A significant increase in ALP activity/cell was noted with serum albumin bound to the surface, however, the BCSP-1 bound surface exhibited an even greater ALP activity that showed a surface concentration dependent trend. An optimal BCSP-1 surface density in the range of 0.87-2.24 nmol/cm2 elicited the maximum ALP activity/cell at day 6 of culture. The peptide bound ceramic generated an ALP activity/cell that was roughly 3-fold higher than the non-modified ceramic and 2-fold higher than the APTES-grafted ceramic.Explore Compound Types